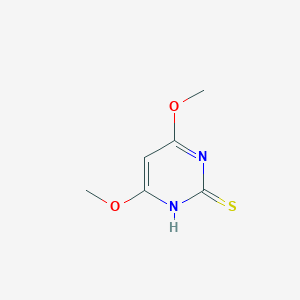

4,6-Dimethoxy-2-mercaptopyrimidine

Übersicht

Beschreibung

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 4,6-Dimethoxy-2-mercaptopyrimidine and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. Studies have shown that these compounds can form complex structures with metals, demonstrating diverse coordination modes to tin atoms, for instance. Such studies reveal the flexibility and potential utility of 4,6-Dimethoxy-2-mercaptopyrimidine in forming complex organometallic structures (Chun-lin Ma, Yang Shi, Qingfu Zhang, Q. Jiang, 2005).

Chemical Reactions and Properties

4,6-Dimethoxy-2-mercaptopyrimidine participates in various chemical reactions, including interactions with dimetallic compounds to form complex organometallic structures with potential applications in catalysis and material science. Its ability to react with diiron nonacarbonyl, for example, demonstrates its reactivity and versatility in forming compounds with interesting structural and electronic properties (F. Hong, Yi-Luen Huang, Pinyung Chen, Yu-Chang Chang, 2002).

Physical Properties Analysis

Studies on the physical properties of 4,6-Dimethoxy-2-mercaptopyrimidine and its derivatives focus on aspects such as hydrogen bonding, solubility, and crystalline structure. These analyses are crucial for understanding the compound's behavior in different environments and for tailoring its use in specific applications. Hydrogen bonding, in particular, plays a significant role in the self-assembly and stabilization of its structures (J. N. Low, A. Quesada, A. Marchal, M. Melguizo, M. Nogueras, C. Glidewell, 2002).

Wissenschaftliche Forschungsanwendungen

Density Functional Theory (DFT) Studies : It is used in theoretical chemistry for studying tautomeric forms. DFT calculations have been employed to examine the tautomeric forms of 4,6-dimethyl-2-mercaptopyrimidine in solution, providing insights into molecular structures and vibrational and electronic spectra (R. Martos-Calvente et al., 2003).

Organometallic Chemistry : In organometallic chemistry, it reacts with dimetallic compounds to form various isomeric and unimetallic complexes, demonstrating interesting chemical properties and structural features (F. Hong et al., 2002).

Antimicrobial Activity : New pyrimidine derivatives incorporating 4,6-Dimethoxy-2-mercaptopyrimidine have been synthesized and shown to possess antimicrobial activities against various bacterial strains (A. Dişli et al., 2013).

Electrochemical and Corrosion Studies : It has applications in electrochemistry, particularly in the study of corrosion inhibition on metals. Mercaptopyrimidine derivatives, including 4,6-Dimethoxy-2-mercaptopyrimidine, have been studied for their inhibitory activity on carbon dioxide corrosion of iron (V. Reznik et al., 2008).

Electroplating Applications : It has been investigated as a potential leveler in microvia electroplating copper filling, impacting surface morphology and crystalline orientation (Mingxing Tang et al., 2017).

Spectroscopic Studies : Studies on the vibrational and electronic spectra of 4,6-Dimethoxy-2-mercaptopyrimidine have been conducted, providing insights into its structural properties and interactions in various solvents (Xin Liu et al., 2018).

Sensor Development : It has been used in the development of sensors, such as in the creation of a selective Cu(II) sensor based on a modified electrode with 4-amino-6-hydroxy-2-mercaptopyrimidine (Y. Oztekin et al., 2011).

Safety And Hazards

4,6-Dimethoxy-2-mercaptopyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Zukünftige Richtungen

The future directions of research on 4,6-Dimethoxy-2-mercaptopyrimidine could involve further exploration of its potential applications. For instance, it could be further studied for its use as a leveler for microvia filling with electroplating copper , or for the preparation of SnS nanoplatelets as anode material for lithium-ion batteries .

Eigenschaften

IUPAC Name |

4,6-dimethoxy-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-9-4-3-5(10-2)8-6(11)7-4/h3H,1-2H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVRHOZHSQQRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=S)N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438007 | |

| Record name | 4,6-Dimethoxy-2-mercaptopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxy-2-mercaptopyrimidine | |

CAS RN |

57235-35-5 | |

| Record name | 4,6-Dimethoxy-2-mercaptopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

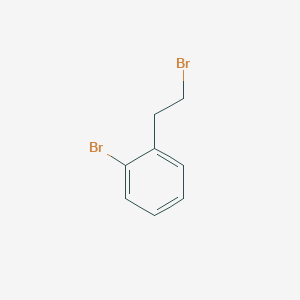

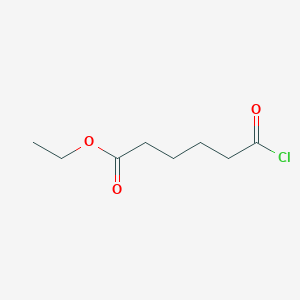

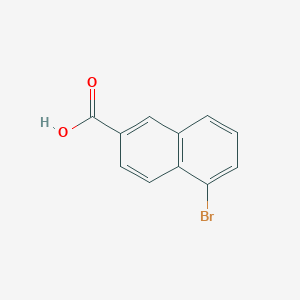

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-](/img/structure/B87214.png)